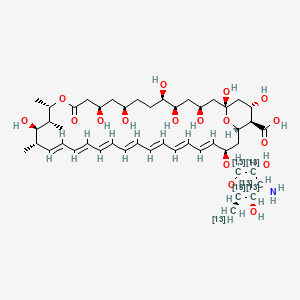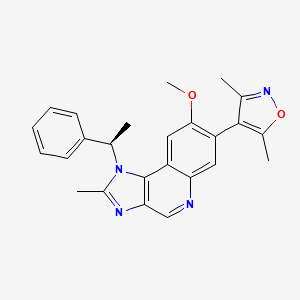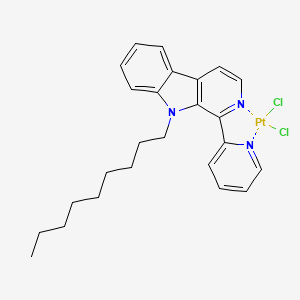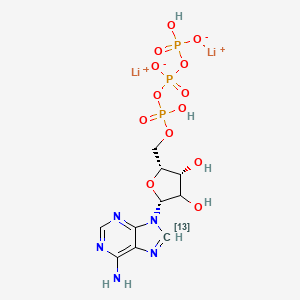
TGF-|A1/Smad3-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TGF-|A1/Smad3-IN-1 is a small molecule inhibitor that targets the transforming growth factor beta 1 (TGF-β1) and Smad3 signaling pathway. This pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of TGF-β1/Smad3 signaling is associated with several diseases, including cancer, fibrosis, and inflammatory conditions .
Méthodes De Préparation
The synthesis of TGF-|A1/Smad3-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of Intermediate Compounds: This involves the reaction of specific starting materials under controlled conditions to form intermediate compounds.
Coupling Reactions: The intermediate compounds undergo coupling reactions to form the final product.
Purification: The final product is purified using techniques such as chromatography to obtain this compound in its pure form.
Analyse Des Réactions Chimiques
TGF-|A1/Smad3-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another in the compound.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
TGF-|A1/Smad3-IN-1 has several scientific research applications, including:
Cancer Research: It is used to study the role of TGF-β1/Smad3 signaling in cancer progression and to develop potential therapeutic strategies.
Fibrosis Research: It is used to investigate the mechanisms of fibrosis and to develop treatments for fibrotic diseases.
Inflammatory Diseases: It is used to study the role of TGF-β1/Smad3 signaling in inflammatory conditions and to develop anti-inflammatory therapies.
Mécanisme D'action
TGF-|A1/Smad3-IN-1 exerts its effects by inhibiting the TGF-β1/Smad3 signaling pathway. This pathway involves the binding of TGF-β1 to its receptors, leading to the phosphorylation and activation of Smad3. Activated Smad3 then translocates to the nucleus, where it regulates the transcription of target genes. This compound inhibits this pathway by preventing the phosphorylation and activation of Smad3, thereby blocking the downstream signaling events .
Comparaison Avec Des Composés Similaires
TGF-|A1/Smad3-IN-1 is unique in its ability to specifically target the TGF-β1/Smad3 signaling pathway. Similar compounds include:
SB-431542: A selective inhibitor of TGF-β type I receptor kinase.
LY2109761: A dual inhibitor of TGF-β type I and type II receptors.
Galunisertib: A selective inhibitor of TGF-β receptor I kinase.
Compared to these compounds, this compound offers a more targeted approach to inhibiting the TGF-β1/Smad3 signaling pathway, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C30H34N4O6S |
|---|---|
Poids moléculaire |
578.7 g/mol |
Nom IUPAC |
ethanesulfonic acid;methyl 2-hydroxy-3-[N-[4-(4-methylpiperazin-1-yl)phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C28H28N4O3.C2H6O3S/c1-31-14-16-32(17-15-31)22-11-9-21(10-12-22)29-26(19-6-4-3-5-7-19)25-23-13-8-20(28(34)35-2)18-24(23)30-27(25)33;1-2-6(3,4)5/h3-13,18,30,33H,14-17H2,1-2H3;2H2,1H3,(H,3,4,5) |
Clé InChI |
WXDMCDZYYMOWDT-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)O.CN1CCN(CC1)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12384523.png)


![6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane](/img/structure/B12384541.png)



![1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12384570.png)






